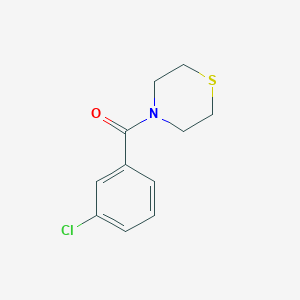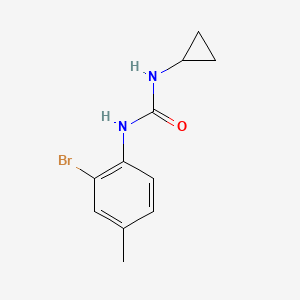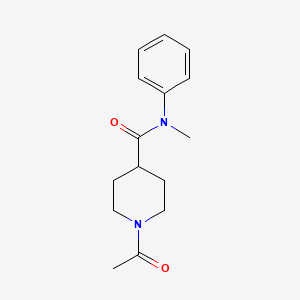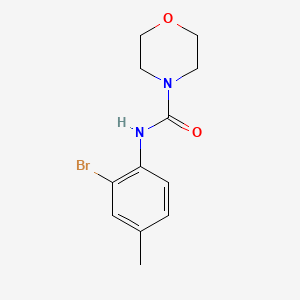
4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is known for its unique structure and pharmacological properties, which make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes in the body. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and seizures. Additionally, it has been shown to inhibit the activity of glutamate, which is involved in the development of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its unique pharmacological profile. The compound exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biochemical and physiological processes. However, one of the limitations of using the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide. One potential application is in the development of new drugs for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs. Finally, there is a need for more research on the pharmacokinetics and toxicity of the compound to ensure its safety and efficacy for use in humans.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide involves the reaction of 1-(2-aminophenyl)piperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anxiolytic properties. Furthermore, it has been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and anxiety.
Propriétés
IUPAC Name |
4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)14-6-4-5-7-15(14)17-16(21)19-10-8-18(9-11-19)13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCQSDOMYILTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7513171.png)





![(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7513215.png)
![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



